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Compound of Interest

Compound Name: Ripk1-IN-19

Cat. No.: B12373816

An In-Depth Technical Guide to the Chemical Structure and Activity of Ripk1-IN-19
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ripk1-IN-19, a potent and
selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It includes a detailed
summary of its chemical properties, biological activity, and the experimental methodologies
used for its characterization. This guide is intended to serve as a valuable resource for
professionals engaged in inflammation research and the development of novel therapeutics
targeting necroptosis and other RIPK1-mediated signaling pathways.

Chemical Structure and Properties

Ripk1-IN-19 is a small molecule inhibitor designed for high selectivity towards RIPK1.

IUPAC Name: (Not publicly available)

CAS Number: 2763831-43-0

Molecular Formula: (Not publicly available)

Molecular Weight: (Not publicly available)

(Note: Specific structural details beyond its classification as a selective RIPK1 inhibitor are
proprietary and not fully disclosed in public literature.)
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Quantitative Biological Activity

Ripk1-IN-19 demonstrates potent inhibition of RIPK1 kinase activity and effectively protects

against necroptotic cell death in various cell lines. Its selectivity profile indicates minimal activity

against other members of the RIP kinase family.[1]

. Assay Type |
Parameter Species Value . Reference
Cell Line
In vitro kinase
IC50 (RIPK1) Human 15 nM [1]
assay
TNFa-induced
EC50 o
) Human 47.8 pM necroptosis in [1]
(Necroptosis)
U937 cells
TNFo-induced
EC50 _ o
) Murine 75.3 pM necroptosis in [1]
(Necroptosis)
J774A.1 cells
TNFo-induced
EC50 , o
) Murine 10.2 pM necroptosis in [1]
(Necroptosis)
L929 cells
Selectivity No obvious In vitro kinase
N/A o [1]
(RIPK2) activity assay
Selectivity No obvious In vitro kinase
N/A N [1]
(RIPK3) activity assay
Selectivity No obvious In vitro kinase
N/A o [1]
(RIPK4) activity assay

Signaling Pathway of RIPK1 in Necroptosis

RIPK1 is a critical serine/threonine kinase that functions as a central node in cell death and

survival signaling pathways initiated by tumor necrosis factor receptor 1 (TNFR1).[2][3] Under

conditions that inhibit apoptosis, RIPK1 kinase activity can trigger a form of programmed

necrosis called necroptosis. This pathway involves the sequential activation of RIPK3 and
Mixed Lineage Kinase Domain-Like (MLKL) protein.[4][5]
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Caption: RIPK1-mediated necroptosis signaling pathway.
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Experimental Protocols

The following are detailed methodologies for key experiments used to characterize RIPK1
inhibitors like Ripk1-IN-19.

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced
during the phosphotransferase reaction.

Materials:

e Recombinant human RIPK1 enzyme (e.g., BPS Bioscience, #79560)[6]

o Kinase substrate: Myelin Basic Protein (MBP)[6]

e ATP solution (500 uM)[6]

e Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)[7]
e Ripk1-IN-19 or other test compounds

o ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[6]

e White, opaque 96-well plates
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Caption: Workflow for an in vitro RIPK1 kinase inhibition assay.

Procedure:
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e Prepare serial dilutions of Ripk1-IN-19 in Kinase Assay Buffer.

o To the wells of a 96-well plate, add 5 pL of the diluted inhibitor. For control wells, add 5 uL of
buffer (for no-inhibitor control) or a known inhibitor (positive control).

e Add 20 pL of a solution containing the RIPK1 enzyme diluted in Kinase Assay Buffer.

e Pre-incubate the plate for 30 minutes at room temperature to allow for compound binding to
the enzyme.[8][9]

« Initiate the kinase reaction by adding 25 pL of a solution containing ATP and MBP substrate
diluted in Kinase Assay Buffer. The final reaction volume is 50 pL.

 Incubate the plate for 60 minutes at 30°C.

o Stop the kinase reaction by adding 25 pL of ADP-Glo™ Reagent. Incubate for 40 minutes at
room temperature. This step depletes any unconsumed ATP.

e Add 50 pL of Kinase Detection Reagent to convert the ADP generated into ATP and
subsequently generate a luminescent signal via a luciferase reaction. Incubate for 30-60
minutes at room temperature.

o Measure the luminescence using a plate reader. The signal is proportional to the amount of
ADP produced and inversely proportional to the inhibitory activity of the compound.

o Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell-Based Necroptosis Assay

This assay measures the ability of a compound to protect cells from necroptosis induced by
TNFa in the presence of a pan-caspase inhibitor.

Materials:
e Mouse Embryonic Fibroblasts (MEFs) or other suitable cell lines (e.g., U937, HT-29)[8][9]

o Complete cell culture medium (e.g., DMEM with 10% FBS)
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Human or mouse TNFa (e.g., 20 ng/mL final concentration)[8][9]

Pan-caspase inhibitor: z-VAD-fmk (50 uM final concentration)[8][9]

Ripk1-IN-19 or other test compounds

Cell viability/death reagent: Sytox™ Green (or similar membrane-impermeant DNA dye)

96-well clear-bottom cell culture plates

Procedure:

Seed MEFs in a 96-well plate at a density of approximately 300,000 cells/well and allow
them to adhere overnight.[8][9]

The next day, prepare serial dilutions of Ripk1-IN-19 in cell culture medium.

Pre-treat the cells by adding the diluted compounds to the wells. Also add the pan-caspase
inhibitor z-VAD-fmk to all wells designated for necroptosis induction.[8][9]

Incubate the plate for 30 minutes at 37°C.[8][9]

Induce necroptosis by adding TNFa to the appropriate wells. Include untreated and vehicle-
treated controls.

Add the Sytox Green reagent to all wells according to the manufacturer's protocol.
Incubate the plate for 24 hours at 37°C.[8][9]

Measure cell death by reading the fluorescence of Sytox Green on a plate reader
(Excitation/Emission ~485/520 nm). Fluorescence intensity is directly proportional to the
number of necroptotic cells with compromised membrane integrity.

Calculate EC50 values by plotting the percentage of cell death inhibition against the
logarithm of the inhibitor concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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